2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a benzylidene group attached to an isoindole dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde and phthalimide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and hydroxylated products.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione
- 2-[(2,4-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione
Uniqueness
2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione is unique due to the specific positioning of the hydroxyl groups on the benzylidene moiety. This positioning influences its reactivity and interaction with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C15H10N2O4 |
---|---|
Molecular Weight |
282.25g/mol |
IUPAC Name |
2-[(E)-(2,3-dihydroxyphenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10N2O4/c18-12-7-3-4-9(13(12)19)8-16-17-14(20)10-5-1-2-6-11(10)15(17)21/h1-8,18-19H/b16-8+ |
InChI Key |
RCRWAHFZMFASKL-LZYBPNLTSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C(=CC=C3)O)O |
Origin of Product |
United States |
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